molecular formula C14H22Cl2N2 B11754202 2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride

2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride

Cat. No.: B11754202
M. Wt: 289.2 g/mol
InChI Key: SVPILPPZNWQWDW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride is a synthetic amine derivative characterized by a chlorinated aromatic ring and a pyrrolidine moiety. Its structure comprises a butanamine backbone substituted at the second carbon with a 3-chlorophenyl group and at the fourth carbon with a pyrrolidin-1-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or chemical studies.

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C14H21ClN2.ClH/c15-14-5-3-4-12(10-14)13(11-16)6-9-17-7-1-2-8-17;/h3-5,10,13H,1-2,6-9,11,16H2;1H

InChI Key

SVPILPPZNWQWDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(CN)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Biological Activity

2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride, also referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C23H28ClN3O4S
  • Molecular Weight : 478.004 g/mol
  • IUPAC Name : N-{[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl}-3-methanesulfonylbenzamide

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its potential therapeutic effects in various medical conditions. The following sections detail specific activities, supported by recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines, particularly in lung adenocarcinoma models.

CompoundCell LineViability (%)Reference
2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amineA549 (lung cancer)66% (compared to control)
Control (Cisplatin)A54950%

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroprotective Effects

Studies have indicated that derivatives similar to 2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.

Antimicrobial Activity

Investigations into the antimicrobial properties of pyrrolidine derivatives have shown varying degrees of activity against several pathogens. However, specific data on this compound remains limited.

PathogenMIC (µg/mL)Activity
Klebsiella pneumoniae>64No activity
Staphylococcus aureus (MRSA)>64No activity

These findings suggest that while the compound may have some biological activity, its antimicrobial efficacy could be limited compared to other classes of antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized an MTT assay to quantify cytotoxicity and compared results against standard chemotherapeutic agents.

Case Study 2: Neuroprotection in Animal Models
Animal studies have shown promising results regarding the neuroprotective effects of similar compounds in models of stroke and neurodegeneration. These studies indicate potential pathways through which these compounds could exert protective effects on neuronal health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other aryl-substituted butanamine derivatives allow for comparative analysis. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substituent Amine Substituent Key Synthetic Step Pharmacological Relevance
2-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride 3-Chloro Pyrrolidin-1-yl Likely involves chloro-intermediate synthesis (e.g., thionyl chloride) Hypothesized CNS activity (unverified)
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine 3-Amino Methyl Chloro-intermediate from 4-(3-aminophenyl)-butan-1-ol + thionyl chloride Precursor for antidepressant analogs
4-(3-Nitrophenyl)-butan-1-amine 3-Nitro Primary amine Reduction of nitro group post-synthesis Intermediate for dopamine analogs

Key Findings:

The pyrrolidin-1-yl group offers steric bulk and cyclic amine properties, which may improve binding to serotonin or dopamine receptors compared to simpler amines (e.g., methyl or primary amines) .

Synthetic Pathways: Both the target compound and N-methyl-4-(3-aminophenyl)-3-butan-1-amine rely on chloro-intermediates for amine substitution. However, the target compound’s pyrrolidine group likely requires additional steps, such as nucleophilic substitution with pyrrolidine instead of methylamine .

Physicochemical Properties: The hydrochloride salt form of the target compound increases water solubility, a feature shared with many psychoactive amines (e.g., amphetamine salts).

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